2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine
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Overview
Description
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, medicine, and materials science. This particular compound is known for its unique structure, which includes ethynyl and phenoxy groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-ethynylphenol and phenylamine. The process can be carried out under various conditions, including conventional heating or microwave irradiation. Microwave irradiation has been shown to provide better yields and higher purity in a shorter time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethynyl or phenoxy groups are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: The ethynyl groups can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The ethynyl and phenoxy groups allow it to bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Triaminotriazine: Known for its applications in agriculture as a herbicide.
2,4-Diphenyl-1,3,5-triazine: Used in the production of dyes and pigments.
Uniqueness
What sets 2,4-Bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine apart is its unique combination of ethynyl and phenoxy groups. This structure provides distinct reactivity and interaction capabilities, making it valuable in specialized applications, particularly in materials science and medicinal chemistry .
Properties
CAS No. |
90987-82-9 |
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Molecular Formula |
C25H15N3O2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2,4-bis(3-ethynylphenoxy)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C25H15N3O2/c1-3-18-10-8-14-21(16-18)29-24-26-23(20-12-6-5-7-13-20)27-25(28-24)30-22-15-9-11-19(4-2)17-22/h1-2,5-17H |
InChI Key |
RHFWYSOCTPCXFR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC2=NC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC(=C4)C#C |
Origin of Product |
United States |
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